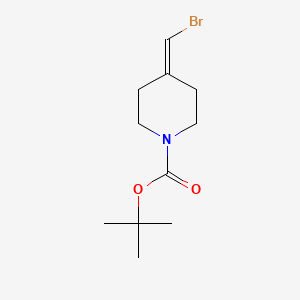![molecular formula C12H11ClF3N3 B1439425 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile CAS No. 1171918-97-0](/img/structure/B1439425.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile
Descripción general
Descripción
“1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile” is a complex organic compound. It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used as building blocks in the synthesis of various agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), can be synthesized from 1-chloro-3-(trifluoromethyl)benzene . The process involves adding the benzene compound to a reaction kettle, adding toluene, stirring to dissolve, adding anhydrous aluminum trichloride, slowly introducing trifluoroacetyl chloride gas, and controlling the temperature .Molecular Structure Analysis
The molecular structure of “1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile” is complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .Chemical Reactions Analysis
The chemical reactions involving “1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile” can be complex due to the presence of multiple reactive sites. For instance, the pyridine ring can undergo electrophilic substitution reactions, and the trifluoromethyl group can participate in various reactions due to the strong electron-withdrawing nature of the fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile” can be inferred from related compounds. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature, with a boiling point of 50-55 °C and a density of 1.524 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Agrochemical Industry
Crop Protection: The trifluoromethylpyridine (TFMP) derivatives, such as 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile, are extensively used in the agrochemical industry for crop protection. They serve as key structural motifs in active ingredients that protect crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to their effectiveness.
Pharmaceutical Industry
Drug Development: Several pharmaceutical products contain the TFMP moiety due to its beneficial biological activities. The compound is likely used as an intermediate in the synthesis of drugs, particularly those that require the introduction of a trifluoromethyl group . Its derivatives are undergoing clinical trials, indicating potential applications in future medications.
Veterinary Medicine
Veterinary Products: Similar to its use in human pharmaceuticals, TFMP derivatives are also incorporated into veterinary products. The compound’s derivatives have been granted market approval, suggesting its role in the development of treatments for animals .
Chemical Synthesis
Intermediate for Synthesis: The compound serves as a key intermediate for synthesizing various TFMP derivatives. Its ability to be obtained in good yield via simple reactions makes it valuable for chemical synthesis processes .
Material Science
Functional Materials: Advances in functional materials often rely on the development of organic compounds containing fluorine. The compound’s derivatives could be used to enhance the properties of materials, such as increasing resistance to environmental factors or improving performance .
Environmental Science
Pesticide Development: More than 50% of the pesticides introduced in the last two decades are fluorinated, with many containing a trifluoromethyl group. The compound’s derivatives are crucial in developing new, more effective pesticides .
Research and Development
Novel Applications Discovery: The ongoing research into TFMP derivatives, including the compound , suggests that novel applications in various industries are likely to be discovered in the future .
Mecanismo De Acción
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, possibly spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes .
Biochemical Pathways
Its action on the cytoskeleton of oomycetes suggests that it may interfere with processes such as cell division and growth .
Result of Action
The action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile results in the inhibition of the growth of oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3/c13-10-5-9(12(14,15)16)7-18-11(10)19-3-1-8(6-17)2-4-19/h5,7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIQZCJINMFWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



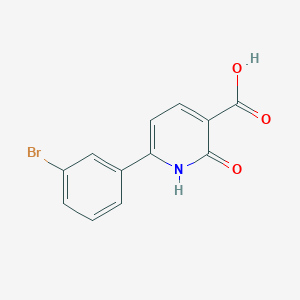
![3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439344.png)
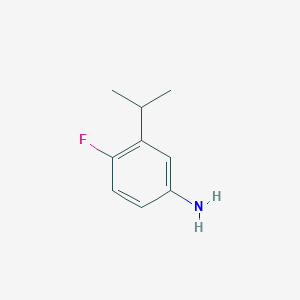


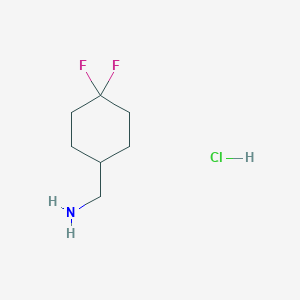
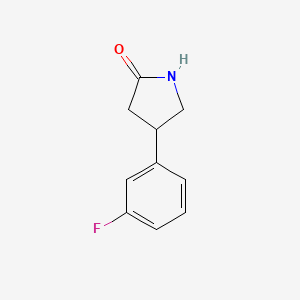
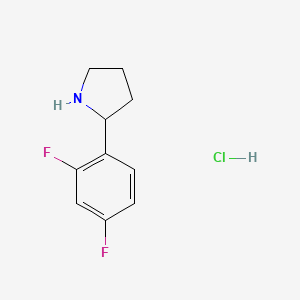
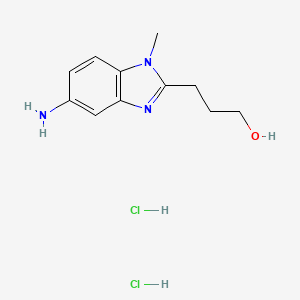
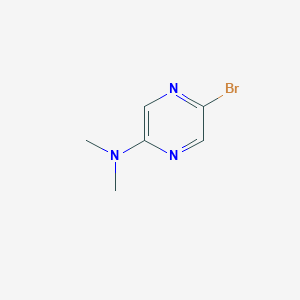

![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
